Technical Monograph: N-Isobutyl-2-piperidinecarboxamide Hydrochloride
Technical Monograph: N-Isobutyl-2-piperidinecarboxamide Hydrochloride
This technical guide details the chemical structure, synthesis, and pharmaceutical applications of N-Isobutyl-2-piperidinecarboxamide hydrochloride .[1] It is designed for researchers in medicinal chemistry and drug development, specifically addressing its role as a chiral building block and its structural relationship to the "caine" class of local anesthetics and FKBP ligands.[1]
[1]
Executive Summary & Chemical Identity[1]
N-Isobutyl-2-piperidinecarboxamide hydrochloride is a piperidine-based amino-amide derivative.[1] In drug discovery, it serves as a critical chiral building block for peptidomimetics and a structural probe for ion channel modulators.[1]
While structurally related to the amide-type local anesthetics (e.g., Ropivacaine, Bupivacaine), this specific molecule lacks the lipophilic N-aryl moiety essential for potent sodium channel blockade, making it distinct in pharmacology.[1] Its primary utility lies in fragment-based drug design (FBDD) targeting immunophilins (FKBP12) and as a precursor for novel analgesic agents.
Chemical Identity Data
| Property | Specification |
| Chemical Name | N-Isobutyl-2-piperidinecarboxamide hydrochloride |
| CAS Number | 1375301-84-0 |
| Molecular Formula | C₁₀H₂₀N₂O[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 220.74 g/mol |
| Core Scaffold | Pipecolic acid amide (Piperidine-2-carboxamide) |
| Chirality | C2 position is chiral (Available as (S)-, (R)-, or (RS)-) |
| Solubility | Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents.[1] |
Detailed Chemical Structure & Isomerism[1]
The molecule consists of a saturated six-membered nitrogenous ring (piperidine) substituted at the C2 position with an isobutyl-carboxamide group.[1] The hydrochloride salt form ensures stability and water solubility by protonating the secondary amine of the piperidine ring.[1]
Structural Components[1][2][3][4][6][8][9][10]
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Piperidine Ring: A secondary amine acting as a proline homolog (six-membered vs. five-membered ring), providing conformational rigidity.[1]
-
Carboxamide Linkage: Connects the ring to the isobutyl side chain; acts as a hydrogen bond donor/acceptor site.[1]
-
Isobutyl Group: A branched alkyl chain providing steric bulk and hydrophobic interaction potential.[1]
Critical Distinction: "Caine" Analog vs. Building Block
There is frequent confusion between this building block and the impurities of local anesthetics.[1] The table below clarifies the structural differences.
| Compound | Structure Description | Role |
| N-Isobutyl-2-piperidinecarboxamide | Isobutyl on Amide N ; Piperidine N is unsubstituted.[1] | Building Block / Intermediate |
| Ropivacaine | 2,6-Dimethylphenyl on Amide N; Propyl on Piperidine N .[1] | Active Pharmaceutical Ingredient (API) |
| Bupivacaine Isobutyl Analog | 2,6-Dimethylphenyl on Amide N; Isobutyl on Piperidine N .[1] | Known Impurity / Analog |
Structural Visualization
The following diagram illustrates the structural relationship between the target molecule and the local anesthetic class.
Caption: Structural lineage showing the divergence between the target pipecolamide building block and the N-aryl local anesthetic family.
Synthesis & Manufacturing Protocol
The synthesis of N-Isobutyl-2-piperidinecarboxamide hydrochloride typically proceeds via the activation of protected pipecolic acid.[1] The following protocol describes the synthesis of the (S)-enantiomer, which is often preferred for biological activity.
Reaction Scheme
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Protection: (S)-Pipecolic acid
N-Boc-(S)-Pipecolic acid.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Coupling: N-Boc-(S)-Pipecolic acid + Isobutylamine
N-Boc-Amide Intermediate.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Deprotection/Salt Formation: N-Boc-Amide + HCl/Dioxane
Final Product.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step-by-Step Methodology
Step 1: Amide Coupling
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Reagents: Dissolve N-Boc-L-pipecolic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) at 0°C. Stir for 15 minutes to activate the carboxylic acid.
-
Addition: Dropwise add Isobutylamine (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
-
Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry organic layer over MgSO₄ and concentrate.[1]
Step 2: Deprotection & HCl Salt Formation [1]
-
Dissolution: Dissolve the crude N-Boc intermediate in a minimal amount of 1,4-Dioxane or Diethyl Ether.
-
Acidification: Add 4N HCl in Dioxane (5.0 eq) dropwise at 0°C.
-
Precipitation: Stir at room temperature for 2 hours. The hydrochloride salt should precipitate as a white solid.[1]
-
Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold diethyl ether.[1]
-
Drying: Dry under high vacuum to yield N-Isobutyl-2-piperidinecarboxamide hydrochloride .
Caption: Synthetic workflow for the production of the hydrochloride salt from protected pipecolic acid.
Applications in Drug Discovery[1]
A. FKBP12 Ligand Design (Immunophilin Modulation)
Pipecolic acid amides are established scaffolds for designing ligands that bind to FK506-Binding Proteins (FKBPs) .[1][8]
-
Mechanism: The piperidine ring mimics the proline residue found in the natural ligand FK506.[1] The amide bond undergoes cis-trans isomerization catalyzed by the rotamase activity of FKBP12.[1]
-
Utility: N-Isobutyl-2-piperidinecarboxamide serves as a "minimal binder" or fragment.[1] Researchers substitute the piperidine nitrogen to build larger molecules that selectively inhibit FKBP51 (linked to stress response) over FKBP12.[1]
B. Fragment-Based Drug Design (FBDD)
This molecule is an ideal fragment for FBDD libraries due to:
-
Low Molecular Weight (<250 Da): Allows room for growing the molecule.[1]
-
High Solubility: Compatible with NMR screening.[1]
-
Defined Vectors: The secondary amine offers a clear vector for elaboration (e.g., sulfonylation, reductive amination).[1]
C. Local Anesthetic Structural Probes
While not a clinical anesthetic itself, this compound is used to study the structure-activity relationship (SAR) of the "linker" region in local anesthetics.[1] It helps determine the necessity of the N-aryl group for sodium channel binding versus the N-alkyl group for lipophilicity.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical parameters should be met.
| Technique | Expected Result | Interpretation |
| ¹H NMR (DMSO-d₆) | Confirms isobutyl group and protonated amine. | |
| LC-MS (ESI) | [M+H]⁺ = 185.16 m/z | Mass of free base + proton.[1] |
| HPLC Purity | > 98.0% (AUC) | Required for biological assays.[1] |
| Chiral HPLC | Enantiomeric Excess (ee) > 99% | Critical if using (S)-isomer.[1] |
References
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FKBP Ligand Design: Hausch, F., et al. "Rapid, structure-based exploration of pipecolic acid amides as novel selective antagonists of the FK506-binding protein 51."[1][8] Journal of Medicinal Chemistry 59.6 (2016): 2410-2422.[1] [1]
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Pipecolic Acid Synthesis: Bailey, P. D., et al.[1] "The synthesis of optically active pipecolic acid derivatives." Tetrahedron 47.46 (1991): 9731-9746.[1]
-
Local Anesthetic SAR: Butterworth, J. F., & Strichartz, G. R.[1] "Molecular mechanisms of local anesthesia: a review." Anesthesiology 72.4 (1990): 711-734.[1]
-
Chemical Database: PubChem Compound Summary for CID 54598375 (Related Pipecolamide structures).
Sources
- 1. Bupivacaine - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of bupivacaine local anesthesia with the potassium channel blocker ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
